2,3,5,6-テトラフルオロ安息香酸

概要

説明

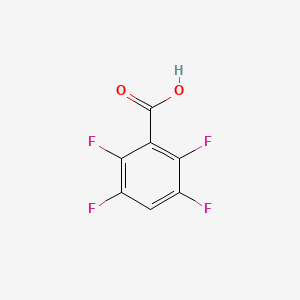

2,3,5,6-Tetrafluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H2F4O2. It is characterized by the presence of four fluorine atoms attached to the benzene ring, specifically at the 2, 3, 5, and 6 positions. This compound is known for its high stability and unique chemical properties, making it a valuable research chemical in various scientific fields .

科学的研究の応用

2,3,5,6-Tetrafluorobenzoic acid has a wide range of applications in scientific research, including:

作用機序

Target of Action

Similar compounds have been used in the preparation of inhibitors for protein farnesyltransferase (ftase) and geranylgeranyltransferase (ggtase) . These enzymes are involved in the post-translational modification of proteins and play a crucial role in cellular functions.

Mode of Action

Based on its structural similarity to other fluorinated benzoic acids, it may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target enzymes .

Biochemical Pathways

If it indeed acts as an inhibitor for ftase and ggtase, it could potentially affect the ras signaling pathway, which plays a key role in cell growth, differentiation, and survival .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability .

Result of Action

If it acts as an inhibitor for FTase and GGTase, it could potentially disrupt the function of proteins that require farnesylation or geranylgeranylation for their activity, leading to altered cellular functions .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature for optimal stability .

生化学分析

Biochemical Properties

2,3,5,6-Tetrafluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through direct binding or by altering the enzyme’s conformation. Additionally, 2,3,5,6-Tetrafluorobenzoic acid can form complexes with metal ions, which can further influence its biochemical behavior .

Cellular Effects

The effects of 2,3,5,6-Tetrafluorobenzoic acid on cellular processes are diverse. It has been shown to impact cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, exposure to 2,3,5,6-Tetrafluorobenzoic acid can lead to the activation of the p38 MAPK pathway, which is associated with cellular stress responses. Furthermore, this compound can influence gene expression by modulating transcription factors such as NF-κB and AP-1. These changes in gene expression can subsequently affect cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 2,3,5,6-Tetrafluorobenzoic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes by binding to their active sites. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, by forming a stable complex with the enzyme. Additionally, 2,3,5,6-Tetrafluorobenzoic acid can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can lead to either upregulation or downregulation of target genes, depending on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6-Tetrafluorobenzoic acid can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as pH and temperature. Over extended periods, 2,3,5,6-Tetrafluorobenzoic acid may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that prolonged exposure to 2,3,5,6-Tetrafluorobenzoic acid can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,3,5,6-Tetrafluorobenzoic acid in animal models vary with dosage. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, such as liver and kidney damage. Studies have identified threshold doses beyond which adverse effects become significant. For example, high doses of 2,3,5,6-Tetrafluorobenzoic acid can lead to oxidative stress and inflammation in animal tissues, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

2,3,5,6-Tetrafluorobenzoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The presence of fluorine atoms in 2,3,5,6-Tetrafluorobenzoic acid can influence its metabolic stability and the rate of these reactions .

Transport and Distribution

Within cells and tissues, 2,3,5,6-Tetrafluorobenzoic acid is transported and distributed through various mechanisms. It can interact with transport proteins, such as albumin, which facilitate its movement through the bloodstream. Additionally, the compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 2,3,5,6-Tetrafluorobenzoic acid can accumulate in specific organelles, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 2,3,5,6-Tetrafluorobenzoic acid can significantly influence its activity and function. It has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, 2,3,5,6-Tetrafluorobenzoic acid can be found in the nucleus, where it may interact with DNA and nuclear proteins, influencing gene expression and chromatin structure. The targeting of 2,3,5,6-Tetrafluorobenzoic acid to specific subcellular compartments is often mediated by post-translational modifications and binding to specific targeting signals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluorobenzoic acid typically involves multiple steps starting from different precursors. One common method involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by carbonation with carbon dioxide (CO2), yielding the desired product with high purity . Another method involves the acyl chlorination of 2,3,5,6-tetrafluorobenzoic acid, followed by amidation and Hofmann degradation .

Industrial Production Methods

Industrial production of 2,3,5,6-Tetrafluorobenzoic acid often utilizes 2,3,4,5,6-pentafluorobenzoic acid as a raw material. The process involves reacting the raw material with an inorganic base and a phase transfer catalyst in water to obtain 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then decarboxylated to produce 2,3,5,6-Tetrafluorobenzoic acid .

化学反応の分析

Types of Reactions

2,3,5,6-Tetrafluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: Reduction of methyl 2,3,5,6-tetrafluorobenzoate with sodium borohydride (NaBH4) and iodine (I2) yields 2,3,5,6-tetrafluorobenzyl alcohol.

Hydrolysis and Decarboxylation: Hydrolysis and decarboxylation of the compound can occur in one step by the addition of water.

Common Reagents and Conditions

Common reagents used in the reactions of 2,3,5,6-Tetrafluorobenzoic acid include n-butyllithium, carbon dioxide, sodium borohydride, and iodine. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific catalysts .

Major Products Formed

Major products formed from the reactions of 2,3,5,6-Tetrafluorobenzoic acid include 2,3,5,6-tetrafluorobenzyl alcohol and various substituted derivatives, depending on the specific reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

2,3,4,5-Tetrafluorobenzoic acid: Similar in structure but with fluorine atoms at different positions on the benzene ring.

2,3,4,5,6-Pentafluorobenzoic acid: Contains an additional fluorine atom compared to 2,3,5,6-Tetrafluorobenzoic acid.

4-Allyl-2,3,5,6-Tetrafluorobenzoic acid: Contains an allyl group in addition to the four fluorine atoms.

Uniqueness

2,3,5,6-Tetrafluorobenzoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This arrangement enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

生物活性

2,3,5,6-Tetrafluorobenzoic acid is a fluorinated aromatic compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, synthesizing relevant data from diverse sources.

- Molecular Formula : C₇H₃F₄O₂

- Molecular Weight : 202.09 g/mol

- Melting Point : 140-141°C

- Log P (Partition Coefficient) : Varies with method used (1.1 to 3.62) indicating moderate lipophilicity .

1. Photoaffinity Labeling

2,3,5,6-Tetrafluorobenzoic acid is utilized as a photoaffinity labeling agent. This property allows it to interact with biological receptors and proteins selectively. The azido derivative, 4-azido-2,3,5,6-tetrafluorobenzoic acid, has been particularly noted for its ability to form stable complexes with biomolecules under UV light exposure, facilitating the study of protein interactions and dynamics in cellular environments .

2. Enzyme Inhibition Studies

Research indicates that derivatives of tetrafluorobenzoic acid can inhibit certain enzymes. For instance, studies have shown that various fluorinated compounds can modulate the activity of cytochrome P450 enzymes. However, specific data on 2,3,5,6-tetrafluorobenzoic acid's inhibitory effects on these enzymes remain limited and warrant further investigation .

3. Drug Development

The compound’s ability to form co-crystals with other pharmaceutical agents enhances its potential in drug formulation. Co-crystallization can improve solubility and stability of active pharmaceutical ingredients (APIs), which is crucial for effective drug delivery systems . A notable example includes the formation of co-crystals with amines that may enhance the physicochemical properties of drugs .

Case Study 1: Interaction with Biomolecules

A study explored the interaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with DNA probes. The compound was used to label specific binding sites on DNA strands via photoaffinity techniques. The results demonstrated successful labeling and provided insights into the binding mechanisms of small molecules to nucleic acids .

Case Study 2: Enzymatic Hydrolysis

In another investigation focusing on synthetic pyrethroids’ effects on human cutaneous sensation, it was observed that compounds including tetrafluorobenzoic acid were enzymatically hydrolyzed and analyzed for their biological impact on sensory receptors. The findings suggested a correlation between chemical structure and biological activity in terms of sensory response .

Research Findings

特性

IUPAC Name |

2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLBXIOFJUWSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340798 | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-18-6 | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,3,5,6-Tetrafluorobenzoic acid has the molecular formula C7H2F4O2 and a molecular weight of 206.09 g/mol. [] Spectroscopic data can be found in various research articles, including "Diphenyl[mono(per)fluoroacyl- und aroyl(oxy)]phosphan(oxid)e – neue Synthesen, neue Verbindungen/ Diphenyl[mono(per)fluoroacyl- and aroyl(oxy)]phosphan(oxid)es – New Synthetic Methods, New Compounds," which provides IR, 19F, and 31P {1H} NMR data. []

A: Several synthetic routes have been explored. One method involves the electrochemical reduction of pentafluorobenzoic acid, yielding 2,3,5,6-tetrafluorobenzoic acid along with other products like 2,3,5,6-tetrafluorobenzyl alcohol and pentafluorobenzyl alcohol. The product distribution depends on factors like cathode potential, acidity, and the electrolyte composition. [] Another approach uses 2,3,5,6-tetrafluoroterephthalic acid as a starting material, subjecting it to decarboxylation in the presence of DMSO. [] A high-yield synthesis (95%) utilizes 1,2,4,5-tetrafluorobenzene, reacting it with n-butyllithium in THF followed by carbonation with CO2. This method requires minimal purification and has been used to produce large quantities of the compound. []

A: The presence of four fluorine atoms in the aromatic ring significantly influences the reactivity of 2,3,5,6-tetrafluorobenzoic acid. The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group compared to benzoic acid. This electronic effect also influences its reactivity in other chemical transformations, such as decarboxylation reactions. [] Furthermore, the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding, impacting the compound's self-assembly and interactions with other molecules. []

A: Yes, the optimized synthesis of 2,3,5,6-tetrafluoroterephthalic acid, a dicarboxylic acid derivative of 2,3,5,6-tetrafluorobenzoic acid, has been highlighted for its potential as a versatile linking ligand in the construction of new coordination polymers and MOFs. [] The presence of two carboxylic acid groups allows for bridging between metal centers, leading to the formation of extended framework structures.

A: Yes, research has explored the interactions of 2,3,5,6-tetrafluorobenzoic acid with amines. For instance, FTIR and NMR studies revealed that 1,8-bis(dimethylamino)naphthalene forms homoconjugated anions and protonated species when mixed with 2,3,5,6-tetrafluorobenzoic acid in acetonitrile. This highlights the compound's ability to participate in proton transfer reactions with basic nitrogen-containing compounds. []

A: Yes, derivatives of 2,3,5,6-tetrafluorobenzoic acid have shown promise in material science. For example, poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), a polymer derived from the corresponding hydroxybenzoic acid, exhibits liquid crystalline behavior. [] This property makes it potentially valuable in the development of advanced materials for displays and other optical applications.

A: Derivatives of 2,3,5,6-tetrafluorobenzoic acid have been explored for their potential in sensor applications. One study demonstrated the use of sidewall-modified single-walled carbon nanotubes (SWCNTs) functionalized with 4-azido-2,3,5,6-tetrafluorobenzoic acid for room-temperature amine sensing. [] The functionalized SWCNTs exhibited enhanced sensitivity toward ammonia (NH3) and trimethylamine (TMA) compared to pristine SWCNTs.

ANone: Several analytical techniques are applicable, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly sensitive and suitable for analyzing volatile compounds like 2,3,5,6-tetrafluorobenzoic acid and its derivatives. It allows for the separation and identification of components within a mixture based on their mass-to-charge ratio. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides structural information about the compound by analyzing the magnetic properties of atomic nuclei. [, ]

- Infrared (IR) Spectroscopy: This method identifies functional groups present in the molecule based on their characteristic absorption of infrared radiation. [, ]

- Thin Layer Chromatography- UV Spectrophotometry (TLC-UV): This technique can be used for quantitative determination, particularly when analyzing mixtures containing azide derivatives of 2,3,5,6-tetrafluorobenzoic acid. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。